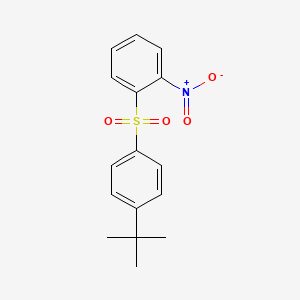
1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that features a benzene ring substituted with a tert-butyl group, a sulfonyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene typically involves the sulfonylation of 4-tert-butylbenzene followed by nitration The sulfonylation can be achieved using sulfonyl chloride in the presence of a suitable base, such as pyridine, under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: The major product is 1-(4-tert-Butylbenzene-1-sulfonyl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can engage in nucleophilic substitution reactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzenesulfonyl chloride
- 4-tert-Butylbenzene-1-sulfonyl chloride
- 4-tert-Butylphenylsulfonyl chloride
Uniqueness
1-(4-tert-Butylbenzene-1-sulfonyl)-2-nitrobenzene is unique due to the presence of both a sulfonyl group and a nitro group on the benzene ring
Properties
CAS No. |
61174-27-4 |
|---|---|
Molecular Formula |
C16H17NO4S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C16H17NO4S/c1-16(2,3)12-8-10-13(11-9-12)22(20,21)15-7-5-4-6-14(15)17(18)19/h4-11H,1-3H3 |
InChI Key |
XWCHSXLIJRILSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















